molecular formula C22H25N3O2S B2696931 2-[4-(Benzylsulfonyl)piperazino]-4,8-dimethylquinoline CAS No. 478081-71-9

2-[4-(Benzylsulfonyl)piperazino]-4,8-dimethylquinoline

Cat. No.: B2696931
CAS No.: 478081-71-9
M. Wt: 395.52
InChI Key: CETKLUPFIKTJNT-UHFFFAOYSA-N
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Description

2-[4-(Benzylsulfonyl)piperazino]-4,8-dimethylquinoline is a complex organic compound with the molecular formula C22H25N3O2S and a molecular weight of 395.52 g/mol . This compound is characterized by the presence of a quinoline core substituted with a benzylsulfonyl piperazine group and two methyl groups at positions 4 and 8.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzylsulfonyl)piperazino]-4,8-dimethylquinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times, as well as using high-purity starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzylsulfonyl)piperazino]-4,8-dimethylquinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

2-[4-(Benzylsulfonyl)piperazino]-4,8-dimethylquinoline has various applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[4-(Benzylsulfonyl)piperazino]-4,8-dimethylquinoline involves its interaction with specific molecular targets. The benzylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The quinoline core may also play a role in binding to biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Benzylsulfonyl)piperazino]-4,8-dimethylquinoline is unique due to its specific substitution pattern on the quinoline core and the presence of the benzylsulfonyl piperazine group. This combination of structural features may confer distinct biological and chemical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(4-benzylsulfonylpiperazin-1-yl)-4,8-dimethylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-17-7-6-10-20-18(2)15-21(23-22(17)20)24-11-13-25(14-12-24)28(26,27)16-19-8-4-3-5-9-19/h3-10,15H,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETKLUPFIKTJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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